molecular formula C13H17NO B13630170 1-(5-Methylbenzofuran-2-yl)butan-1-amine

1-(5-Methylbenzofuran-2-yl)butan-1-amine

Katalognummer: B13630170
Molekulargewicht: 203.28 g/mol
InChI-Schlüssel: UPLHQFLUYWEWKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Methylbenzofuran-2-yl)butan-1-amine is a chemical compound with the molecular formula C13H17NO. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities. This compound features a benzofuran ring substituted with a methyl group at the 5-position and a butan-1-amine group at the 2-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methylbenzofuran-2-yl)butan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 5-methylbenzofuran with butan-1-amine under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure the compound meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-Methylbenzofuran-2-yl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

1-(5-Methylbenzofuran-2-yl)butan-1-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying its effects on biological systems.

    Medicine: Research into its potential therapeutic properties, such as anti-tumor or anti-viral activities, is ongoing.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.

Wirkmechanismus

The mechanism of action of 1-(5-Methylbenzofuran-2-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzofuran: The parent compound, known for its diverse biological activities.

    5-Methylbenzofuran: A closely related compound with a similar structure but lacking the butan-1-amine group.

    Butan-1-amine: A primary aliphatic amine that is a component of the target compound.

Uniqueness

1-(5-Methylbenzofuran-2-yl)butan-1-amine is unique due to its specific substitution pattern, combining the properties of both benzofuran and butan-1-amine. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C13H17NO

Molekulargewicht

203.28 g/mol

IUPAC-Name

1-(5-methyl-1-benzofuran-2-yl)butan-1-amine

InChI

InChI=1S/C13H17NO/c1-3-4-11(14)13-8-10-7-9(2)5-6-12(10)15-13/h5-8,11H,3-4,14H2,1-2H3

InChI-Schlüssel

UPLHQFLUYWEWKH-UHFFFAOYSA-N

Kanonische SMILES

CCCC(C1=CC2=C(O1)C=CC(=C2)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.